

# In-Depth Technical Guide: t-Boc-Aminooxy-PEG4-amine

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## Compound of Interest

Compound Name: *t*-Boc-Aminooxy-PEG4-amine

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This technical guide provides a comprehensive overview of **t-Boc-Aminooxy-PEG4-amine**, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

## Core Properties and Specifications

**t-Boc-Aminooxy-PEG4-amine** is a versatile chemical tool featuring a terminal primary amine and a t-Boc protected aminooxy group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure allows for sequential and orthogonal conjugation strategies. The primary amine can readily react with carboxylic acids or their activated esters (e.g., NHS esters) to form stable amide bonds.<sup>[1][2]</sup> The tert-butyloxycarbonyl (t-Boc) protecting group on the aminooxy moiety can be removed under mild acidic conditions, revealing the reactive aminooxy group, which can then be conjugated to molecules containing an aldehyde or ketone via a stable oxime linkage.<sup>[1][3]</sup> The PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media.<sup>[1]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative data for **t-Boc-Aminooxy-PEG4-amine**.

Property	Value	Citations
Molecular Weight	352.42 g/mol	[4]
Chemical Formula	C <sub>15</sub> H <sub>32</sub> N <sub>2</sub> O <sub>7</sub>	[4]
CAS Number	2496687-02-4 or 1235514-18-7	[1][5]
Purity	Typically ≥95%	[5]
Appearance	White to off-white solid or oil	
Solubility	Soluble in water, DMSO, DMF, and DCM	[1]
Storage Conditions	-20°C, protected from light and moisture	[1]

## Experimental Protocols

The utility of **t-Boc-Aminoxy-PEG4-amine** lies in its ability to participate in sequential conjugation reactions. Below are detailed methodologies for the key experimental steps.

### Amide Bond Formation via the Primary Amine

The primary amine of **t-Boc-Aminoxy-PEG4-amine** can be coupled to a carboxylic acid-containing molecule (e.g., a protein, a PROTAC ligand) using standard peptide coupling reagents or by reacting with a pre-activated N-hydroxysuccinimide (NHS) ester.

Protocol for Coupling with an NHS Ester:

- Preparation of Reactants:
  - Dissolve the NHS ester-activated molecule in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  - Dissolve **t-Boc-Aminoxy-PEG4-amine** in the same solvent.
- Coupling Reaction:

- Add the **t-Boc-Aminoxy-PEG4-amine** solution to the NHS ester solution. A slight molar excess (1.1 to 1.5 equivalents) of the amine is often used to ensure complete consumption of the NHS ester.
- Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to scavenge the acid produced during the reaction.
- Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., LC-MS).
- Purification:
  - The crude product can be purified using standard chromatographic techniques, such as silica gel chromatography or reverse-phase HPLC, to isolate the desired conjugate.

## Deprotection of the t-Boc Group

The t-Boc protecting group is labile to acid and can be removed to expose the aminoxy functionality.

Protocol for t-Boc Deprotection:

- Reaction Setup:
  - Dissolve the t-Boc protected conjugate in a suitable organic solvent, such as dichloromethane (DCM).
  - Add a strong acid, typically trifluoroacetic acid (TFA). A common practice is to use a solution of 20-50% TFA in DCM.
- Deprotection Reaction:
  - Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC or LC-MS.
- Work-up:

- Upon completion, the TFA and solvent are typically removed under reduced pressure. The resulting residue may be co-evaporated with a solvent like toluene to ensure complete removal of residual TFA. The deprotected product is often used in the next step without further purification.

## Oxime Ligation via the Aminoxy Group

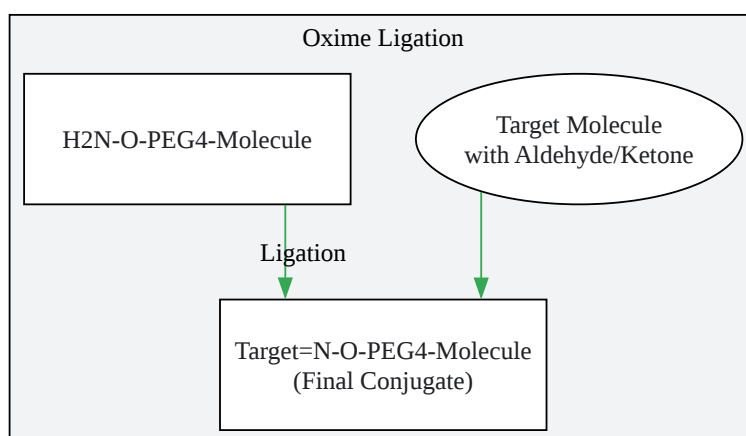
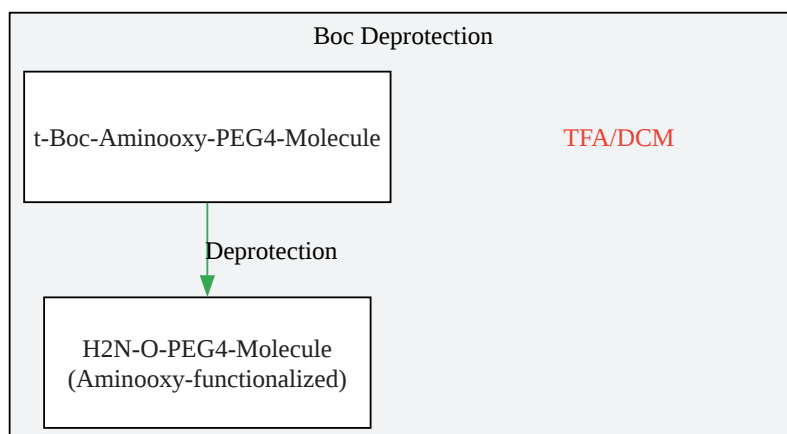
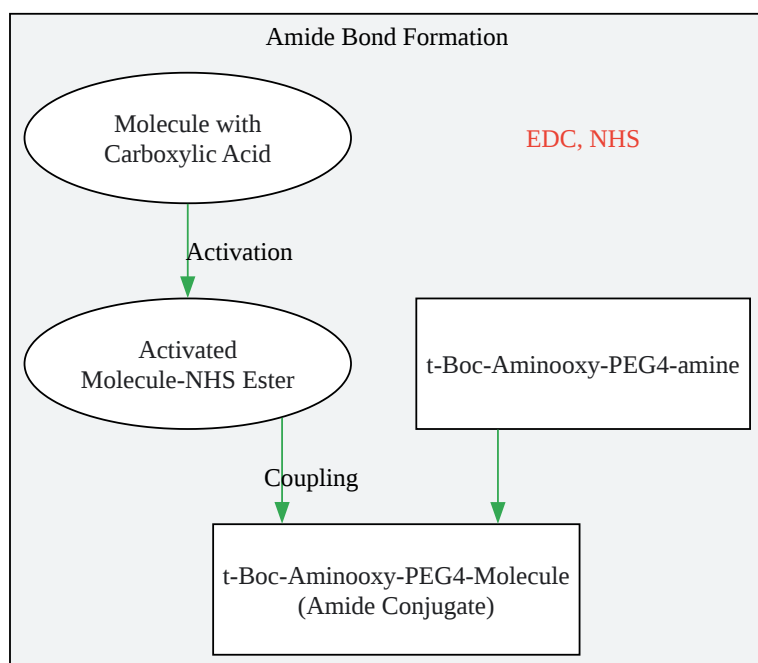
The deprotected aminoxy group reacts with an aldehyde or ketone to form a stable oxime bond. This reaction is highly chemoselective.

Protocol for Oxime Ligation:

- Preparation of Reactants:
  - Dissolve the aminoxy-functionalized molecule in a suitable buffer, typically at a slightly acidic pH (pH 4.5-6.5) to facilitate the reaction. Aniline can be used as a catalyst to accelerate the ligation.
  - Dissolve the aldehyde or ketone-containing molecule in a compatible solvent.
- Ligation Reaction:
  - Combine the two solutions and stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl compound.
- Purification:
  - The final conjugate can be purified by methods appropriate for the nature of the product, such as size-exclusion chromatography for protein conjugates or reverse-phase HPLC for small molecule conjugates.

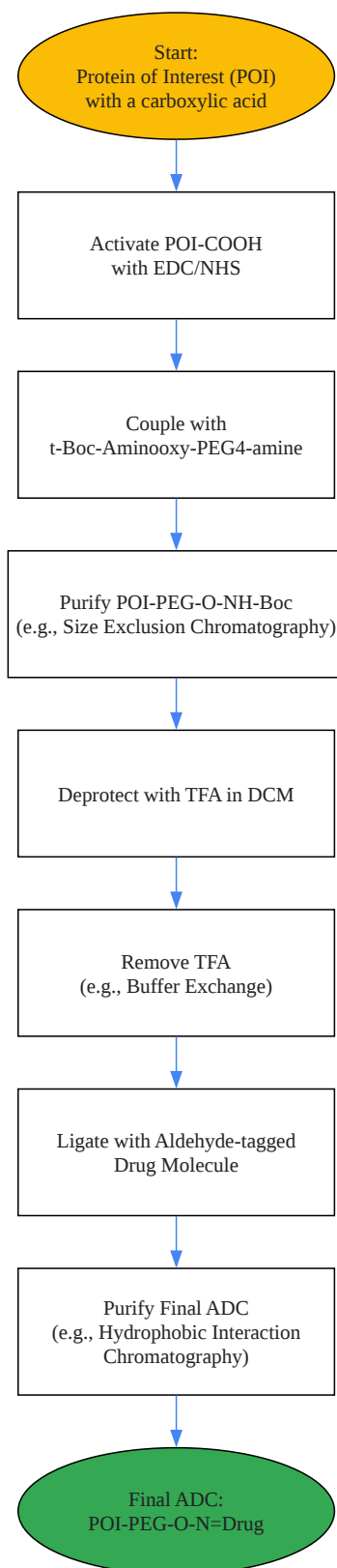
## Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a potential experimental workflow involving **t-Boc-Aminoxy-PEG4-amine**.



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Caption: Reaction pathway for the sequential conjugation using **t-Boc-Aminooxy-PEG4-amine**.



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Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

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## References

- 1. t-Boc-Aminooxy-PEG4-amine, 2496687-02-4 | BroadPharm [[broadpharm.com](https://broadpharm.com)]
- 2. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [[broadpharm.com](https://broadpharm.com)]
- 3. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [[broadpharm.com](https://broadpharm.com)]
- 4. PubChemLite - T-boc-aminooxy-peg4-amine (C15H32N2O7) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- 5. t-Boc-aminooxy-PEG4-amine | CAS 1235514-18-7 | AxisPharm [[axispharm.com](https://axispharm.com)]
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